molecular formula C7H9N3O3 B1322092 3-(4-nitro-1H-imidazol-1-yl)cyclobutanol CAS No. 716316-17-5

3-(4-nitro-1H-imidazol-1-yl)cyclobutanol

Cat. No.: B1322092
CAS No.: 716316-17-5
M. Wt: 183.16 g/mol
InChI Key: BCWKOPMBUZHCDL-UHFFFAOYSA-N
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Description

3-(4-nitro-1H-imidazol-1-yl)cyclobutanol is a versatile chemical compound with a unique structure that includes a cyclobutanol ring and a nitroimidazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

Common methods for synthesizing imidazoles include the Debus-Radziszewski synthesis, Wallach synthesis, and the dehydrogenation of imidazolines . The introduction of the nitro group can be achieved through nitration reactions using reagents such as nitric acid or nitrogen dioxide. The cyclobutanol ring can be formed through cyclization reactions involving appropriate precursors.

Industrial Production Methods

Industrial production of 3-(4-nitro-1H-imidazol-1-yl)cyclobutanol may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

3-(4-nitro-1H-imidazol-1-yl)cyclobutanol can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to form corresponding oxides or other derivatives.

    Substitution: The imidazole ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium or platinum catalyst.

    Reduction: Nitric acid or nitrogen dioxide for nitration.

    Substitution: Electrophiles or nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions include amino derivatives, oxides, and various substituted imidazole compounds.

Scientific Research Applications

3-(4-nitro-1H-imidazol-1-yl)cyclobutanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-nitro-1H-imidazol-1-yl)cyclobutanol involves its interaction with specific molecular targets and pathways. The nitroimidazole moiety is known to undergo bioreductive activation, leading to the formation of reactive intermediates that can interact with cellular components, causing cytotoxic effects. This mechanism is particularly relevant in its potential antimicrobial and anticancer activities .

Comparison with Similar Compounds

3-(4-nitro-1H-imidazol-1-yl)cyclobutanol can be compared with other nitroimidazole derivatives such as metronidazole and tinidazole. While these compounds share the nitroimidazole core, this compound is unique due to the presence of the cyclobutanol ring, which may confer distinct chemical and biological properties. Similar compounds include:

  • Metronidazole
  • Tinidazole
  • Ornidazole

These compounds are known for their antimicrobial properties, but the unique structure of this compound may offer additional or enhanced activities in various applications.

Properties

IUPAC Name

3-(4-nitroimidazol-1-yl)cyclobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O3/c11-6-1-5(2-6)9-3-7(8-4-9)10(12)13/h3-6,11H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCWKOPMBUZHCDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1O)N2C=C(N=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20621711, DTXSID901235055
Record name 3-(4-Nitro-1H-imidazol-1-yl)cyclobutan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20621711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyclobutanol, 3-(4-nitro-1H-imidazol-1-yl)-, cis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901235055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

716316-17-5, 1364663-41-1
Record name 3-(4-Nitro-1H-imidazol-1-yl)cyclobutan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20621711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyclobutanol, 3-(4-nitro-1H-imidazol-1-yl)-, cis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901235055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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